Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-16-11-9-15(10-12-16)20-17(22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNJQFHKTSNSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-aminophenylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Scientific Research Applications
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic procedures . Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Key Research Findings
- Stability: Boc-protected compounds (e.g., target compound, CAS 155837-16-4) exhibit superior stability under basic conditions compared to hydrazine- or cyano-containing analogs .
- Solubility : Methoxy and hydroxy substituents enhance aqueous solubility, whereas aromatic backbones favor organic solvents .
- Reactivity : Cyclopropane and hydrazine derivatives show higher reactivity in ring-opening or conjugation reactions, respectively .
Biological Activity
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 220298-96-4
- Structure : The compound features a benzyl group attached to a carbamate moiety, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine.
This compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests that it may interact with active sites of target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against various enzymes, including:
- Aspartate Transcarbamoylase (ATC) : A study reported that derivatives of this compound could inhibit Plasmodium falciparum ATC with IC50 values in the nanomolar range, indicating strong potential for antimalarial applications .
- Other Enzymes : Related compounds have shown activity against human ATC, suggesting selectivity that could minimize side effects in therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound and its derivatives may possess antimicrobial properties. Preliminary assays demonstrated effectiveness against several bacterial strains, although further studies are required to confirm these findings and elucidate the mechanisms involved.
Cytotoxicity
Cytotoxicity assays using cancer cell lines have shown that the compound can induce apoptosis in specific cancer types. For instance, treatment with this compound resulted in significant cell death in HCT116 colorectal cancer cells, with mechanisms involving the activation of caspase pathways .
Case Studies
- Antimalarial Activity : A derivative of this compound was tested against P. falciparum and showed promising results with an EC50 value indicating effective inhibition of parasite proliferation in red blood cells .
- Cancer Research : In a study focusing on colorectal cancer, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimalarial | P. falciparum | 2 µM | |
| Cytotoxicity | HCT116 Cells | 5 µM | |
| Enzyme Inhibition | Aspartate Transcarbamoylase (PfATC) | 77.2 nM |
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that modifications to the carbamate and amine groups significantly influence biological activity. The presence of the tert-butoxycarbonyl group appears crucial for maintaining potency against target enzymes.
Q & A
Q. What are common synthetic routes for Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate?
The compound is typically synthesized via carbamate-forming reactions. For example, a two-step process involves:
- Step 1 : Reacting 4-aminophenol derivatives with tert-butoxycarbonyl (Boc) protecting agents (e.g., Boc anhydride) to introduce the Boc group.
- Step 2 : Coupling the Boc-protected intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Yields vary depending on steric hindrance and reaction conditions. Structural validation is performed using H/C NMR and mass spectrometry (MS) to confirm purity and regioselectivity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, tert-butyl groups at δ 1.3–1.5 ppm). C NMR confirms carbonyl (C=O) and carbamate linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and molecular packing, as seen in related benzyl carbamates .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of Boc-protected carbamate derivatives?
Low yields (e.g., 4–17% in some cases ) often stem from steric hindrance or competing side reactions. Strategies include:
- Optimizing Reaction Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency in carbamate formation.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates.
- Purification : Flash chromatography or recrystallization removes byproducts, as demonstrated in analogous syntheses .
Q. What role does this compound play in designing enzyme inhibitors?
The tert-butoxycarbonyl (Boc) and benzyl carbamate groups serve as protective and functional moieties in drug discovery. For instance:
- Enzyme Inhibition : The Boc group stabilizes intermediates during the synthesis of protease inhibitors, while the carbamate linkage can mimic peptide bonds, enabling competitive binding to active sites.
- Pharmacophore Development : Derivatives of this compound are used to study structure-activity relationships (SAR) in kinase or phosphatase inhibitors, leveraging its aromatic and hydrogen-bonding motifs .
Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and bioactivity?
Substituents like fluorine or trifluoromethyl groups alter electronic and steric properties:
- Electron-Withdrawing Effects : Fluorine increases carbamate stability against hydrolysis.
- Bioactivity : Fluorinated analogs show enhanced binding to hydrophobic enzyme pockets, as seen in studies of similar compounds targeting microbial enzymes .
- Synthetic Challenges : Fluorinated precursors require anhydrous conditions and specialized catalysts (e.g., Pd/C for deprotection) .
Methodological Challenges
Q. What strategies are effective in resolving conflicting NMR data for carbamate derivatives?
Discrepancies in NMR shifts (e.g., overlapping signals) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to resolve complex coupling patterns.
- Deuterated Solvents : Use of DMSO-d6 or CDCl3 minimizes solvent interference.
- Dynamic NMR : Variable-temperature experiments identify conformational exchange in carbamate linkages .
Q. How can computational modeling complement experimental studies of this compound?
- Docking Simulations : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in synthesis.
- MD Simulations : Study solvation effects and stability of hydrogen-bonded networks observed in crystallography .
Comparative Studies
Q. How does this compound compare to other Boc-protected aryl carbamates in catalytic applications?
Compared to analogs like benzyl N-[2-(4-aminophenyl)ethyl]carbamate (CAS 159182-10-2 ):
- Steric Effects : Bulky tert-butyl groups in the Boc moiety reduce nucleophilic attack rates.
- Solubility : The benzyl group enhances solubility in organic phases, facilitating phase-transfer catalysis.
- Thermal Stability : Boc derivatives exhibit higher decomposition temperatures (>200°C) than benzyl carbamates without Boc protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
